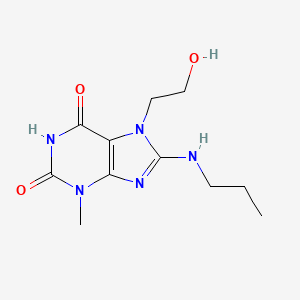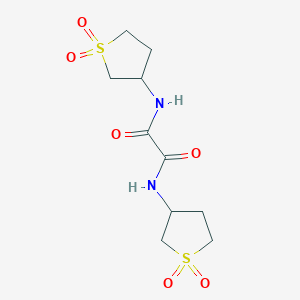![molecular formula C26H20IN3O2 B11610486 6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la clase de derivados de quinazolinona. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del derivado de indol, seguido de la formación del núcleo de quinazolinona. El paso de yodación es crucial y generalmente se lleva a cabo utilizando yodo o agentes yodantes en condiciones controladas para garantizar la introducción selectiva del átomo de yodo en la posición deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para mejorar la eficiencia general del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos funcionales a estados de oxidación más bajos.
Sustitución: Reemplazo de un grupo funcional por otro.
Reacciones de Acoplamiento: Formación de enlaces carbono-carbono a través de reacciones como el acoplamiento de Suzuki o Heck.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el periodinano de Dess-Martin para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y catalizadores de paladio para las reacciones de acoplamiento. Las condiciones de reacción varían según la transformación específica, pero generalmente implican temperaturas controladas, atmósferas inertes y disolventes apropiados.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación podría producir derivados de quinazolinona con estados de oxidación más altos, mientras que las reacciones de acoplamiento podrían producir estructuras biarilicas complejas.
Aplicaciones Científicas De Investigación
6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como compuesto bioactivo con propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando su actividad e influyendo en los procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según el contexto biológico específico y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Quinazolinona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de Indol: Compuestos con la porción indol pero con diferentes grupos funcionales.
Compuestos Sustituidos con Yodo: Compuestos con átomos de yodo en diferentes posiciones.
Unicidad
6-iodo-2-[(Z)-(2-oxo-1-propil-1,2-dihidro-3H-indol-3-ilideno)metil]-3-fenilquinazolin-4(3H)-ona es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C26H20IN3O2 |
|---|---|
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
6-iodo-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O2/c1-2-14-29-23-11-7-6-10-19(23)20(25(29)31)16-24-28-22-13-12-17(27)15-21(22)26(32)30(24)18-8-4-3-5-9-18/h3-13,15-16H,2,14H2,1H3/b20-16- |
Clave InChI |
OJRQCODZDONMNQ-SILNSSARSA-N |
SMILES isomérico |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)/C1=O |
SMILES canónico |
CCCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610405.png)
![1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11610412.png)
![N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide](/img/structure/B11610419.png)
![3-(3,4-dimethoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11610427.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11610435.png)
![3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11610443.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide](/img/structure/B11610447.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610448.png)


![5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610477.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610498.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11610499.png)
